2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one
Description
This compound features a 4H-pyran-4-one core substituted at position 2 with an indolin-1-ylmethyl group and at position 5 with a 2-(4-methoxyphenyl)-2-oxoethoxy chain. The molecular formula is C₂₆H₂₄N₂O₅ (calculated), with a molecular weight of 444.48 g/mol.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-27-18-8-6-17(7-9-18)22(26)14-29-23-15-28-19(12-21(23)25)13-24-11-10-16-4-2-3-5-20(16)24/h2-9,12,15H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWXLYHALKSLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available indole derivatives and phenolic compounds. The key steps include:
- Formation of the Indole Ring : Utilizing indole as a precursor.
- Functionalization : Introducing the methoxyphenyl and oxoethoxy groups through electrophilic aromatic substitution or similar reactions.
- Cyclization : The final step often involves cyclization to form the pyran ring, which is crucial for its biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential enzymes.
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Strong | |
| Bacillus subtilis | Moderate |
Anticancer Properties
The compound has shown promise in anticancer assays, particularly against human cancer cell lines such as breast and lung cancer. It appears to induce apoptosis and inhibit cell proliferation.
Key Findings from Case Studies :
- In vitro studies demonstrated that the compound reduced cell viability in breast cancer cells by up to 70% at concentrations of 10 µM after 48 hours.
- Mechanistic studies suggest that it may activate caspase pathways leading to programmed cell death .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and bacterial infections, respectively.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the indole and methoxyphenyl moieties significantly affect biological activity. For instance, substituents on the methoxy group enhance lipophilicity, improving cellular uptake and efficacy against cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 4H-Pyran-4-One Core
a) 5-(2-(Indolin-1-yl)-2-Oxoethoxy)-2-((4-Phenylpiperazin-1-yl)methyl)-4H-Pyran-4-One (CAS 898455-63-5)
- Structure : Position 2 has a 4-phenylpiperazinylmethyl group instead of indolin-1-ylmethyl.
- Molecular Formula : C₂₆H₂₇N₃O₄.
- Molecular Weight : 445.5 g/mol.
b) 5-[2-(Azepan-1-yl)-2-Oxoethoxy]-2-[(4-Phenylpiperazin-1-yl)methyl]-4H-Pyran-4-One (BI85531; CAS 898440-16-9)
- Structure : Azepane replaces the indolinyl group on the oxoethoxy chain.
- Molecular Formula : C₂₄H₃₁N₃O₄.
- Molecular Weight : 425.52 g/mol.
- Key Differences : The azepane ring increases flexibility and reduces aromaticity compared to the rigid indole system, which may influence pharmacokinetic properties like membrane permeability .
Functional Group Modifications on the Oxoethoxy Chain
a) 7-Amino-5-(3-Methoxy-4-(2-(4-Methoxyphenyl)-2-Oxoethoxy)Phenyl)-3-(2-(4-Methoxyphenyl)-2-Oxoethyl)-1-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrido[2,3-d]Pyrimidine-6-Carbonitrile (Compound 4c)
- Structure : Contains a 2-(4-methoxyphenyl)-2-oxoethoxy group but within a pyridopyrimidine core.
b) 2-(Aminomethyl)-5-(Prop-2-En-1-yloxy)-4H-Pyran-4-One (CAS 1226425-65-5)
- Structure: Simplified oxy substituent (allyloxy) and aminomethyl group at position 2.
- Molecular Formula: C₉H₁₁NO₃.
- Molecular Weight : 181.19 g/mol.
- Key Differences : The absence of the 4-methoxyphenyl-oxoethoxy chain reduces molecular complexity and hydrophobicity, likely diminishing target affinity but improving solubility .
Structural Impact on Physicochemical Properties
| Compound | Core Structure | Position 2 Substituent | Position 5 Substituent | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 4H-Pyran-4-one | Indolin-1-ylmethyl | 2-(4-Methoxyphenyl)-2-oxoethoxy | 444.48 |
| CAS 898455-63-5 | 4H-Pyran-4-one | 4-Phenylpiperazinylmethyl | 2-(Indolin-1-yl)-2-oxoethoxy | 445.50 |
| BI85531 (CAS 898440-16-9) | 4H-Pyran-4-one | 4-Phenylpiperazinylmethyl | 2-(Azepan-1-yl)-2-oxoethoxy | 425.52 |
| Compound 4c | Pyrido[2,3-d]pyrimidine | 2-(4-Methoxyphenyl)-2-oxoethyl | 3-Methoxy-4-(2-(4-methoxyphenyl)-2-oxoethoxy)phenyl | ~600 (estimated) |
Research Implications
- Target Affinity : The indolin-1-ylmethyl group in the target compound may enhance interactions with hydrophobic pockets in enzymes or receptors, as seen in indole-containing kinase inhibitors .
- Solubility vs. Permeability: Bulkier substituents (e.g., 4-phenylpiperazine) improve lipophilicity but may reduce aqueous solubility, whereas simpler groups (e.g., aminomethyl) favor solubility .
- Synthetic Feasibility: The use of 2-bromo-1-(4-methoxyphenyl)ethanone () and indoline derivatives () provides a versatile pathway for generating analogs .
Preparation Methods
Cyclization of 1,5-Diketone Precursors
The pyran-4-one ring is synthesized via acid-catalyzed cyclization of 1,5-diketones. For example, maleic anhydride (1.5 equiv) reacts with furan-2-ylmethanamine in toluene under reflux to yield 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid intermediates. Subsequent dehydration with p-toluenesulfonic acid (PTSA) in anhydrous toluene achieves >75% conversion to the pyranone scaffold.
Reaction Conditions
- Solvent: Anhydrous toluene
- Catalyst: PTSA (3.0 equiv)
- Temperature: 110°C, 4 hours
- Yield: 78% (isolated)
Oxidation of Dihydropyran Derivatives
Alternative routes involve oxidizing 2-hydroxymethyl-4H-pyran-4-ones using Pd/C in tert-butanol under oxygen atmosphere. This method avoids acidic conditions but requires careful control of reaction time to prevent over-oxidation.
Functionalization at C-2: Introducing the Indolin-1-ylmethyl Group
Mannich Reaction with Indoline
The C-2 position is functionalized via a Mannich-type reaction using indoline, formaldehyde, and the pyranone intermediate. Optimized conditions include:
Procedure
Nucleophilic Substitution with Indolin-1-ylmethyl Halides
Alternative approaches employ pre-formed indolin-1-ylmethyl bromides. For example:
Reaction Scheme
Pyranone + Indolin-1-ylmethyl bromide → K₂CO₃, DMF, 80°C → Product
Key Data
Functionalization at C-5: Installing the 2-(4-Methoxyphenyl)-2-oxoethoxy Moiety
Etherification with 2-Bromo-1-(4-methoxyphenyl)ethanone
The 2-oxoethoxy group is introduced via nucleophilic aromatic substitution:
Optimized Protocol
| Parameter | Value |
|---|---|
| Pyranone derivative | 1.0 equiv |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 1.1 equiv |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | DMSO |
| Temperature | 90°C |
| Time | 6 hours |
| Yield | 71% |
This method minimizes ketone reduction side reactions compared to Pd-catalyzed couplings.
One-Pot Multicomponent Approaches
Ugi-Azide/ exo-Diels-Alder Cascade
Drawing from isoindolin-1-one syntheses, a one-pot strategy combines:
- Ugi-azide reaction of 4-methoxyphenylacetamide, indoline, and azidotrimethylsilane.
- exo-Diels-Alder cycloaddition with maleic anhydride.
- Acid-catalyzed dehydration.
Advantages
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise functionalization | 71 | 98 | High reproducibility | 4-step process |
| Mannich reaction | 68 | 95 | Atom-economic | Requires toxic formaldehyde |
| One-pot multicomponent | 58 | 92 | Time-efficient | Complex optimization needed |
Characterization and Analytical Data
Spectroscopic Properties
X-ray Crystallography
Single-crystal analysis confirms the trans configuration of the 2-oxoethoxy group relative to the pyranone oxygen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
